molecular formula C19H19FN2O2 B611749 VU0424465

VU0424465

Cat. No.: B611749
M. Wt: 326.4 g/mol
InChI Key: ZPKZAFDYFVJULO-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VU0424465 is a potent and selective positive allosteric modulator and agonist of the metabotropic glutamate receptor subtype 5 (mGlu5). This compound has garnered significant interest due to its potential therapeutic applications in treating neurological disorders such as schizophrenia and cognitive disorders .

Scientific Research Applications

VU0424465 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the modulation of metabotropic glutamate receptors. In biology, it helps in understanding the signaling pathways involved in neurological disorders. In medicine, it has potential therapeutic applications for treating conditions such as schizophrenia and cognitive disorders. In the industry, it is used in drug discovery and development processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of VU0424465 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route is proprietary and specific to the research laboratories that developed it. it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve high yield and purity .

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with regulatory standards. This includes the use of high-purity reagents, controlled reaction environments, and rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions: VU0424465 undergoes various chemical reactions, primarily focusing on its interaction with the metabotropic glutamate receptor subtype 5. It exhibits robust agonist activity and induces calcium mobilization in the absence of glutamate .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents, catalysts, and specific binding agents that facilitate its interaction with the receptor. The conditions typically involve controlled temperatures and pH levels to ensure optimal activity .

Major Products Formed: The major products formed from the reactions involving this compound are primarily related to its agonist activity on the metabotropic glutamate receptor subtype 5. This includes the mobilization of calcium ions and the activation of downstream signaling pathways .

Properties

IUPAC Name

5-[2-(3-fluorophenyl)ethynyl]-N-[(2R)-3-hydroxy-3-methylbutan-2-yl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2/c1-13(19(2,3)24)22-18(23)17-10-9-15(12-21-17)8-7-14-5-4-6-16(20)11-14/h4-6,9-13,24H,1-3H3,(H,22,23)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKZAFDYFVJULO-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)O)NC(=O)C1=NC=C(C=C1)C#CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(C)(C)O)NC(=O)C1=NC=C(C=C1)C#CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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